Distinct Cytochrome P450 Inhibition Profile for Drug Interaction Studies
In predictive ADME models, 2',3',4'-trimethoxyacetophenone demonstrates a quantitatively distinct cytochrome P450 (CYP) inhibition profile relative to class-level expectations. Computational predictions indicate 99.00% inhibition probability for CYP2C9 and 95.97% for CYP2D6 [1]. This specific inhibitory signature is not automatically transferable to other trimethoxyacetophenone isomers, which may exhibit different steric and electronic interactions with CYP active sites.
| Evidence Dimension | CYP450 Isoform Inhibition Probability |
|---|---|
| Target Compound Data | CYP2C9: 0.990 (99.00%); CYP2C19: 0.618 (61.80%); CYP2D6: 0.960 (95.97%) |
| Comparator Or Baseline | Not available for direct comparator; baseline is class-level expectation |
| Quantified Difference | High predicted inhibition for CYP2C9 and CYP2D6, moderate for CYP2C19 |
| Conditions | In silico ADMET prediction models |
Why This Matters
This distinct CYP inhibition signature guides the selection of this specific isomer when designing drug interaction studies or avoiding specific metabolic liabilities in lead optimization.
- [1] Plantaedb. 2',3',4'-Trimethoxyacetophenone. CYP2C9 inhibition: 0.9900 (99.00%); CYP2C19 inhibition: 0.6180 (61.80%); CYP2D6 inhibition: 0.9597 (95.97%). View Source
